molecular formula C18H14BrClFN3O2 B3735910 (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE

(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE

Cat. No.: B3735910
M. Wt: 438.7 g/mol
InChI Key: GWAOFKBEWMJXJG-GHXNOFRVSA-N
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Description

(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Properties

IUPAC Name

(4Z)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClFN3O2/c1-23(2)16-6-3-10(8-13(16)19)7-12-17(25)22-24(18(12)26)11-4-5-15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAOFKBEWMJXJG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the aryl groups: This involves coupling reactions such as Suzuki or Heck coupling to attach the aryl groups to the pyrazolidine core.

    Functional group modifications: Bromination, chlorination, and fluorination reactions are carried out to introduce the desired substituents on the aromatic rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different oxidation states or to remove specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and cellular processes.

Medicine

In medicinal chemistry, this compound may be evaluated for its pharmacological properties, including its potential as a therapeutic agent for various diseases. Its activity against specific biological targets can be assessed through in vitro and in vivo studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE include other pyrazolidine-3,5-dione derivatives with different substituents on the aromatic rings. Examples include:

  • (4Z)-4-{[3-METHYL-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE
  • (4Z)-4-{[3-BROMO-4-(METHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. These properties may include enhanced reactivity, selectivity for certain biological targets, and improved pharmacokinetic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE
Reactant of Route 2
Reactant of Route 2
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE

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